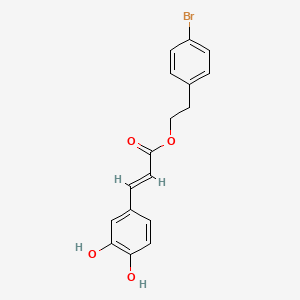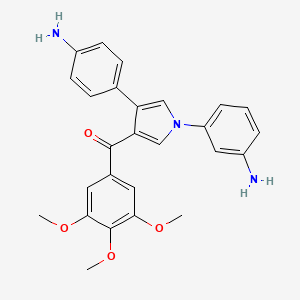
Anticancer agent 48
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Anticancer agent 48 is a novel compound that has shown significant promise in the treatment of various types of cancer. This compound is part of a new class of anticancer agents that target specific molecular pathways involved in cancer cell proliferation and survival. Its unique mechanism of action and high specificity make it a valuable addition to the arsenal of anticancer therapies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Anticancer agent 48 involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Core Structure: The core structure of this compound is synthesized through a series of condensation and cyclization reactions. These reactions typically involve the use of strong acids or bases as catalysts and are carried out under controlled temperature and pressure conditions.
Functionalization: The core structure is then functionalized with various substituents to enhance its anticancer activity. This step involves the use of reagents such as halogens, alkylating agents, and oxidizing agents.
Purification: The final product is purified using techniques such as recrystallization, chromatography, and distillation to ensure high purity and yield.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using continuous flow synthesis techniques. This method allows for the efficient and consistent production of large quantities of the compound. The reaction conditions are optimized to maximize yield and minimize the formation of by-products.
Analyse Des Réactions Chimiques
Types of Reactions: Anticancer agent 48 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form various oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to produce reduced forms of the compound.
Substitution: Substitution reactions involve the replacement of one functional group with another. Common reagents used in these reactions include halogens and alkylating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and pressure.
Substitution: Halogens, alkylating agents, and other substituents under various reaction conditions.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These derivatives often exhibit different levels of anticancer activity and can be further studied for their therapeutic potential.
Applications De Recherche Scientifique
Anticancer agent 48 has a wide range of scientific research applications, including:
Chemistry: The compound is used as a model system for studying the mechanisms of various chemical reactions. Its unique structure and reactivity make it an ideal candidate for research in organic and medicinal chemistry.
Biology: In biological research, this compound is used to study the molecular pathways involved in cancer cell proliferation and survival. It serves as a valuable tool for understanding the mechanisms of cancer and developing new therapeutic strategies.
Medicine: The primary application of this compound is in the treatment of cancer. Clinical trials have shown that the compound is effective against a wide range of cancer types, including breast, lung, and colon cancer. Its high specificity and low toxicity make it a promising candidate for further development as a cancer therapy.
Industry: In the pharmaceutical industry, this compound is used as a lead compound for the development of new anticancer drugs. Its unique properties and high efficacy make it an attractive target for drug discovery and development.
Mécanisme D'action
The mechanism of action of Anticancer agent 48 involves the inhibition of specific molecular targets involved in cancer cell proliferation and survival. The compound binds to these targets and disrupts their normal function, leading to the death of cancer cells. The key molecular targets and pathways involved include:
Tyrosine Kinases: this compound inhibits the activity of tyrosine kinases, which are enzymes that play a crucial role in cell signaling and proliferation.
Apoptosis Pathways: The compound activates apoptosis pathways, leading to programmed cell death in cancer cells.
DNA Repair Mechanisms: this compound interferes with DNA repair mechanisms, preventing cancer cells from repairing damaged DNA and leading to cell death.
Comparaison Avec Des Composés Similaires
Anticancer agent 48 is unique in its high specificity and low toxicity compared to other similar compounds. Some of the similar compounds include:
Propriétés
Formule moléculaire |
C26H25N3O4 |
|---|---|
Poids moléculaire |
443.5 g/mol |
Nom IUPAC |
[1-(3-aminophenyl)-4-(4-aminophenyl)pyrrol-3-yl]-(3,4,5-trimethoxyphenyl)methanone |
InChI |
InChI=1S/C26H25N3O4/c1-31-23-11-17(12-24(32-2)26(23)33-3)25(30)22-15-29(20-6-4-5-19(28)13-20)14-21(22)16-7-9-18(27)10-8-16/h4-15H,27-28H2,1-3H3 |
Clé InChI |
HWEPQWQOQSZLRC-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=CC(=C1OC)OC)C(=O)C2=CN(C=C2C3=CC=C(C=C3)N)C4=CC=CC(=C4)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[3-[4-[(1E,3E)-4-[4-(diethylamino)phenyl]buta-1,3-dienyl]pyridin-1-ium-1-yl]-2-hydroxypropyl]-(2-hydroxyethyl)-dimethylazanium;dibromide](/img/structure/B12409352.png)
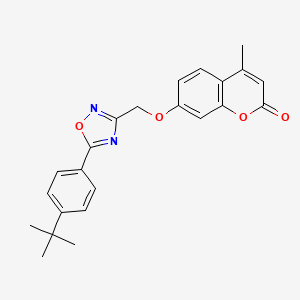

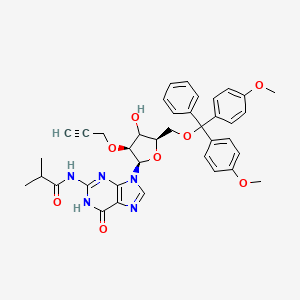
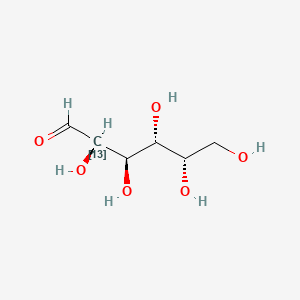
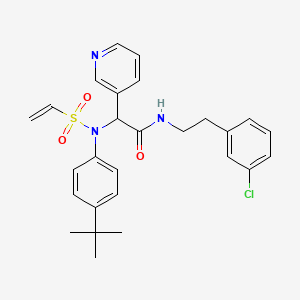
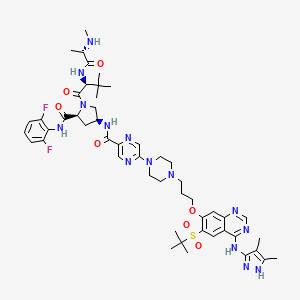
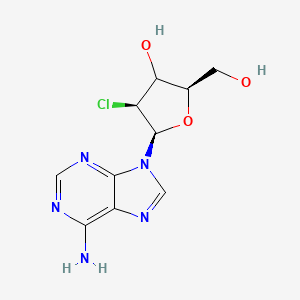
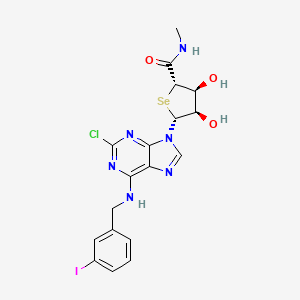

![4-[[(3R)-1-[[3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methyl]piperidin-3-yl]methyl]morpholine](/img/structure/B12409410.png)

